Tyrphostin AG 528

Kinase Inhibition EGFR ErbB2/HER2

Tyrphostin AG 528 is a unique dual EGFR/ErbB2 inhibitor with a distinct selectivity profile that includes off-target PanK3 activity. This makes it essential for reproducible research in cancer cell signaling and coenzyme A biosynthesis studies, where simple substitution with other tyrphostins is scientifically unsound. Ensure assay integrity with this high-purity research reagent.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B10763294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG 528
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N
InChIInChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2
InChIKeyMYKCTDWWIWGLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile (Tyrphostin AG 528): A Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor


2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile, commonly designated as Tyrphostin AG 528 or Tyrphostin B66, is a synthetic tyrphostin-class compound characterized by an indoline carbonyl acrylonitrile scaffold bearing a 3,4-dihydroxyphenyl (catechol) moiety [1]. It functions as a competitive, ATP-competitive inhibitor of protein tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and the related ErbB2/HER2 receptor [2]. The compound is recognized for its antiproliferative and anticancer properties in preclinical models, and it is supplied as a high-purity (>97% by HPLC) research reagent for in vitro kinase profiling and cellular signaling studies .

Why 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile Cannot Be Substituted by Other Tyrphostins or EGFR Inhibitors


Although multiple tyrphostins and quinazoline-based EGFR inhibitors are commercially available, 2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile (Tyrphostin AG 528) exhibits a quantitatively distinct dual inhibition profile for EGFR and ErbB2 (IC₅₀ = 4.9 μM and 2.1 μM, respectively) that is not recapitulated by close analogs such as AG 1478 [1]. Furthermore, it possesses a documented, high-affinity off-target interaction with pantothenate kinase 3 (PanK3; IC₅₀ = 3 μM) that is absent from the selectivity profiles of other tyrphostins and is critical for interpreting cellular phenotypic outcomes [2]. These quantitative differences in both on-target kinase inhibition and off-target polypharmacology render simple substitution with another tyrphostin or EGFR inhibitor scientifically unsound for reproducible research.

Quantitative Differentiation of 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile vs. In-Class Analogs


Dual EGFR/ErbB2 Inhibition Profile vs. Selective EGFR Inhibitor AG 1478

Tyrphostin AG 528 demonstrates balanced inhibition of both EGFR and ErbB2 with IC₅₀ values of 4.9 μM and 2.1 μM, respectively, in cell-free kinase assays . In contrast, the closely related tyrphostin AG 1478 is a highly selective EGFR inhibitor (IC₅₀ = 3 nM) but shows negligible activity against ErbB2 (IC₅₀ > 100 μM) . The quantified difference is a 1,600-fold higher potency for EGFR by AG 1478 but a complete lack of ErbB2 inhibition, whereas AG 528 provides a near-equipotent dual inhibition profile.

Kinase Inhibition EGFR ErbB2/HER2 Tyrphostin

Autophosphorylation Inhibition vs. Kinase Activity: Methodological Nuance in AG 528 Potency Assessment

The inhibitory potency of Tyrphostin AG 528 varies significantly depending on the assay endpoint. In autophosphorylation assays, which measure the compound's ability to prevent receptor self-phosphorylation in intact cellular systems, AG 528 inhibits EGFR and HER2 with IC₅₀ values of 12 μM and 4.9 μM, respectively . This contrasts with the 4.9 μM and 2.1 μM IC₅₀ values observed in direct kinase activity assays . This assay-dependent shift in potency is a critical consideration for experimental design and interpretation, as cellular autophosphorylation assays better reflect the compound's behavior in a physiological context.

Autophosphorylation EGFR HER2 Mechanism of Action

Unique PanK3 Off-Target Activity: A Critical Distinction from Other Tyrphostins

Tyrphostin AG 528 is a potent inhibitor of pantothenate kinase 3 (PanK3) with an IC₅₀ of 3 μM [1]. This off-target activity is not observed with other tyrphostins, including AG 1478, AG 490, and AG 1296, making it a unique and essential control for studies investigating PanK3 biology or for interpreting phenotypic screening results where PanK3 inhibition could confound interpretation [2]. The PanK3 IC₅₀ is comparable to its on-target kinase IC₅₀ values, indicating that PanK3 inhibition is likely to occur at concentrations used to inhibit EGFR and ErbB2 in cellular assays.

Pantothenate Kinase 3 PanK3 Off-Target Polypharmacology

EGF-Dependent Cellular Proliferation: HER14 Cell Line IC₅₀ vs. Kinase Activity

In HER14 cells (NIH-3T3 fibroblasts stably expressing human EGFR), Tyrphostin AG 528 inhibits EGF-dependent proliferation with an IC₅₀ of 25 μM . This cellular potency is significantly weaker than the cell-free kinase IC₅₀ values (4.9 μM for EGFR), reflecting the known discrepancy between biochemical and cellular activity for this compound class. This quantitative cellular benchmark is essential for designing effective in vitro experiments and for comparing the antiproliferative efficacy of AG 528 to other EGFR/ErbB2 inhibitors in a standardized cellular context.

Cellular Proliferation HER14 EGFR Phenotypic Assay

Purity and Physicochemical Specifications: A Procurement Benchmark

Commercially available 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile (Tyrphostin AG 528) is supplied with a guaranteed purity of >97.0% by HPLC . The compound exhibits solubility of 20 mg/mL in DMSO, 25 mg/mL in DMF, and 1 mg/mL in ethanol, with a λmax of 248 nm and 363 nm, enabling reliable preparation of stock solutions for in vitro studies . These specifications exceed those of many generic tyrphostin preparations and ensure consistent experimental outcomes by minimizing variability from impurities.

Purity HPLC Solubility Quality Control

Optimal Research Applications for 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile (Tyrphostin AG 528)


Dual EGFR/ErbB2 Signaling Inhibition in Cancer Cell Lines

Tyrphostin AG 528 is ideally suited for experiments requiring simultaneous blockade of EGFR and ErbB2 signaling pathways in cancer cell lines that co-express both receptors, such as certain breast, ovarian, and non-small cell lung cancer models. Based on the quantitative kinase inhibition profile (EGFR IC₅₀ = 4.9 μM; ErbB2 IC₅₀ = 2.1 μM ) and cellular antiproliferative data (HER14 cell IC₅₀ = 25 μM ), researchers should use concentrations between 5 μM and 50 μM in cell culture, with appropriate vehicle controls, to achieve robust inhibition of both targets and assess downstream signaling effects.

Validation of PanK3-Mediated Effects in Metabolic Studies

This compound is the only widely available tyrphostin with confirmed PanK3 inhibitory activity (IC₅₀ = 3 μM ). It is therefore essential for studies investigating the role of PanK3 in coenzyme A biosynthesis, mitochondrial function, or metabolic reprogramming. AG 528 should be included as a positive control alongside other tyrphostins (e.g., AG 1478) that lack PanK3 activity to definitively attribute observed phenotypes to PanK3 inhibition rather than EGFR/ErbB2 blockade.

Standardized Reference Compound in Kinase Inhibitor Screening Panels

Given its well-characterized, balanced dual inhibition of EGFR and ErbB2 with defined IC₅₀ values in both cell-free and cellular assays , Tyrphostin AG 528 serves as an excellent reference standard for calibrating high-throughput kinase inhibitor screening campaigns. Its reproducible activity and commercial availability at high purity (>97% ) make it a reliable internal control for validating assay sensitivity and inter-plate consistency.

Mechanistic Studies of EGFR Autophosphorylation Dynamics

The documented difference in AG 528 potency between direct kinase inhibition (IC₅₀ = 4.9 μM ) and cellular autophosphorylation (IC₅₀ = 12 μM ) makes this compound a valuable tool for dissecting the relationship between ATP-competitive binding and receptor activation in intact cells. Researchers can use this quantitative discrepancy to explore factors influencing intracellular drug availability, target engagement, and feedback signaling mechanisms that modulate EGFR phosphorylation.

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